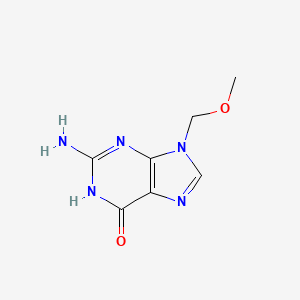

2-Amino-9-(methoxymethyl)-9H-purin-6-ol

Descripción general

Descripción

Valganciclovir Impurity C is a derivative of guanine which is on one of the five nucleobases incorporated into biological nucleic acids.

Actividad Biológica

2-Amino-9-(methoxymethyl)-9H-purin-6-ol, also known as CAS No. 1202645-50-8, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and virology.

- Molecular Formula : CHNO

- Molecular Weight : 195.18 g/mol

- Purity : Typically above 95% in research settings .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in nucleic acid metabolism. It acts as an inhibitor of DNA biosynthesis, which is crucial for the proliferation of cancer cells. The compound has been shown to affect the cell cycle of various tumor cell lines, leading to cytotoxic effects .

Antitumor Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs similar to this compound have shown high activity against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric carcinoma

- HepG2 human hepatocellular carcinoma .

The presence of specific functional groups in these compounds enhances their affinity for molecular targets involved in tumor growth and survival.

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for its antiviral potential. Similar purine derivatives have been reported to exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional treatments like acyclovir . This suggests that this compound may share similar mechanisms or pathways that could be exploited for antiviral therapies.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various purine derivatives, including this compound. The findings indicated that certain structural modifications significantly enhanced the cytotoxic activity against specific cancer cell lines. For example, compounds with longer linker chains between the purine base and benzoxazine fragments showed increased efficacy .

| Compound | Cell Line Tested | CC50 (µM) | Activity |

|---|---|---|---|

| Compound 1a | MDA-MB-231 (breast adenocarcinoma) | >100 | Non-cytotoxic |

| Compound 1b | COLO201 (colorectal adenocarcinoma) | <30 | Cytotoxic |

| Compound 1d | HepG2 (hepatocellular carcinoma) | <30 | Highly Cytotoxic |

Mechanistic Insights

The mechanism by which these compounds exert their effects involves inhibition of key enzymes in the nucleic acid synthesis pathway. This leads to disruptions in DNA replication and repair mechanisms, ultimately resulting in apoptosis of cancer cells .

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the primary applications of 2-Amino-9-(methoxymethyl)-9H-purin-6-ol is its use as an antiviral agent. Research indicates that derivatives of this compound can exhibit significant activity against various viral infections:

- Varicella Zoster Virus (VZV) : Compounds similar to this compound have been studied for their efficacy in treating infections caused by VZV, which is responsible for shingles. These compounds may inhibit viral replication and reduce the severity of symptoms associated with the infection .

- Herpes Simplex Virus (HSV) : The compound's structural analogs have shown promise in combating HSV types 1 and 2, as well as cytomegalovirus and Epstein-Barr virus. The effectiveness of these compounds is attributed to their ability to interfere with viral DNA synthesis .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound in clinical settings:

Case Study 1: Treatment of Herpes Infections

A clinical trial investigated the efficacy of a related purine derivative in patients with recurrent herpes infections. Results indicated a significant reduction in viral load and symptom severity compared to control groups, suggesting that compounds like this compound could be effective therapeutic agents .

Case Study 2: Antiviral Activity Against Cytomegalovirus

In vitro studies demonstrated that derivatives of this purine compound exhibited potent antiviral activity against cytomegalovirus. The mechanism involved inhibition of viral replication at multiple stages, highlighting the compound's potential as a broad-spectrum antiviral agent .

Propiedades

IUPAC Name |

2-amino-9-(methoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-14-3-12-2-9-4-5(12)10-7(8)11-6(4)13/h2H,3H2,1H3,(H3,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWIFQBDNZCHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202645-50-8 | |

| Record name | 2-Amino-1,9-dihydro-9-(methoxymethyl)-6H-purin-6-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL3PY28VAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.